molecular formula C16H28 B12555490 Cyclohexane, 1,1'-(1-methylene-1,3-propanediyl)bis- CAS No. 142338-53-2

Cyclohexane, 1,1'-(1-methylene-1,3-propanediyl)bis-

Cat. No.: B12555490
CAS No.: 142338-53-2
M. Wt: 220.39 g/mol
InChI Key: JLISFCVNCCKABO-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is an organic compound with the molecular formula C16H30 and a molecular weight of 222.4094 . . This compound is characterized by its two cyclohexane rings connected by a methylene bridge and a propanediyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- typically involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) under UV light are common.

Major Products Formed

    Oxidation: Formation of cyclohexanone or adipic acid.

    Reduction: Formation of more saturated hydrocarbons like cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- has various applications in scientific research:

Mechanism of Action

The specific mechanism of action for Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, 1,1’-(1-methylene-1,3-propanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

142338-53-2

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

3-cyclohexylbut-3-enylcyclohexane

InChI

InChI=1S/C16H28/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h15-16H,1-13H2

InChI Key

JLISFCVNCCKABO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1CCCCC1)C2CCCCC2

Origin of Product

United States

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